molecular formula C12H14F2O4 B13677842 Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate

Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate

Katalognummer: B13677842
Molekulargewicht: 260.23 g/mol
InChI-Schlüssel: VRTKVMLNVRPQOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate is a chemical compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to a hydroxypropanoate ester

Vorbereitungsmethoden

The synthesis of Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate typically involves the introduction of the difluoromethoxy group into the phenyl ring, followed by esterification and hydroxylation reactions. One common synthetic route includes:

Analyse Chemischer Reaktionen

Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with enzymes and receptors. The hydroxy group can form hydrogen bonds with biological molecules, facilitating its binding and activity .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and stability, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C12H14F2O4

Molekulargewicht

260.23 g/mol

IUPAC-Name

ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate

InChI

InChI=1S/C12H14F2O4/c1-2-17-11(16)7-9(15)8-5-3-4-6-10(8)18-12(13)14/h3-6,9,12,15H,2,7H2,1H3

InChI-Schlüssel

VRTKVMLNVRPQOE-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(C1=CC=CC=C1OC(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.